2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Overview
Description
2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a useful research compound. Its molecular formula is C11H20ClNO3 and its molecular weight is 249.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis in Aqueous Medium
A study by Dou et al. describes an efficient synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides via a four-component reaction, highlighting the use of aqueous media for organic synthesis which could be relevant for synthesizing similar compounds (Dou et al., 2013).
Synthesis of p-Aminobenzoic Acid Diamides
Research by Agekyan and Mkryan on the synthesis of diamides based on tetrahydro-2H-pyran carboxylic acids demonstrates the versatility of these frameworks in creating bioactive molecules, potentially relevant for derivatives of the compound of interest (Agekyan & Mkryan, 2015).
Bioactive Compound Development
Antimitotic Agents and Chiral Isomers
A study by Temple and Rener on chiral isomers of specific carbamates with antimitotic properties suggests the importance of stereochemistry in medicinal chemistry, which could be relevant for the development of bioactive derivatives of the compound (Temple & Rener, 1992).
Anticonvulsant Activity
The work by Aktürk et al. on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives showcases the exploration of compounds for anticonvulsant activity, a possible area of interest for derivatives of the initial compound (Aktürk et al., 2002).
Properties
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-N-(oxan-4-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-9(12)11(14)13(5-8-15-2)10-3-6-16-7-4-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIMAJDVTHCJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCOC)C1CCOCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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